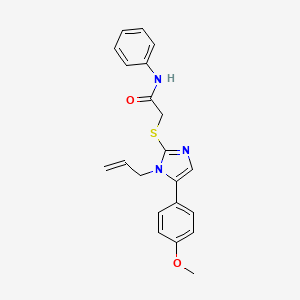

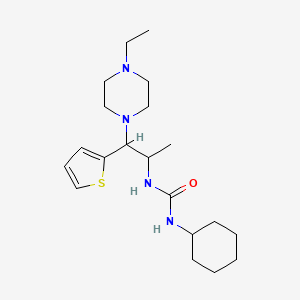

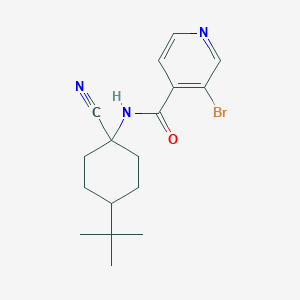

![molecular formula C21H21ClN4O7 B2469866 5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891128-25-9](/img/structure/B2469866.png)

5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods. The present paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.

科学的研究の応用

Organic Synthesis and Chemical Properties

Cyclic Transformations and Synthesis Routes

The synthesis and transformation of 1,3,4-oxadiazol derivatives have been explored in various studies. For instance, cyclic transformation techniques have been utilized to produce 1,3,5-triazine-2,4,6-trione derivatives from 1,3,4-oxadiazol-2(3H)-ones, showcasing the versatility of these compounds in synthesizing heterocyclic compounds (Chau, Malanda, & Milcent, 1997). Additionally, reactions involving Δ2-oxazolin-5-ones and nitrosobenzene have led to the formation of previously undescribed Δ4-1,2,4-oxadiazolin-3-carboxylic acids, further highlighting the potential of oxadiazol derivatives in organic synthesis (Rodriguez, Pavez, Marquez, & Navarrete, 1983).

Polymer Science

In the realm of material science, oxadiazole derivatives have been investigated for their utility in the synthesis of ordered polyamides. The direct polycondensation of symmetric and nonsymmetric monomers, including those with oxadiazole units, has led to the creation of polyamides with specific structural orders (Ueda & Sugiyama, 1994).

Medicinal Chemistry and Biological Applications

Antioxidant Activity

Oxadiazole derivatives have been synthesized and evaluated for their antioxidant properties. Some compounds have shown potent antioxidant activities, comparable to or even surpassing that of well-known antioxidants like ascorbic acid. This indicates the potential of these compounds in developing new antioxidant therapies (Tumosienė et al., 2019).

Antimycobacterial Activity

The synthesis and in vitro antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been explored, with some compounds demonstrating promising lead molecules for further drug development against Mycobacterium tuberculosis (Nayak et al., 2016).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. Their effectiveness, determined through various techniques, points to their utility in industrial applications where corrosion resistance is critical (Kalia et al., 2020).

特性

IUPAC Name |

5-chloro-2-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O7/c1-4-30-16-9-12(10-17(31-5-2)18(16)32-6-3)20-24-25-21(33-20)23-19(27)14-11-13(22)7-8-15(14)26(28)29/h7-11H,4-6H2,1-3H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTXDRVOSROIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

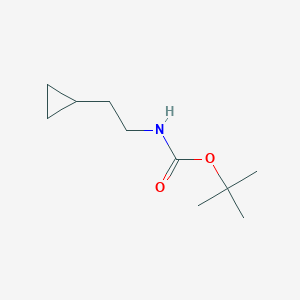

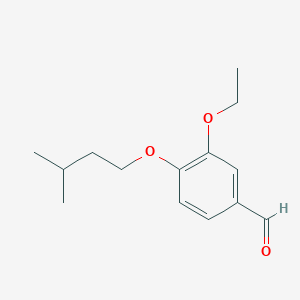

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)

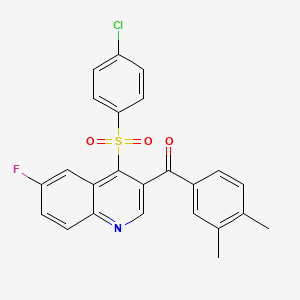

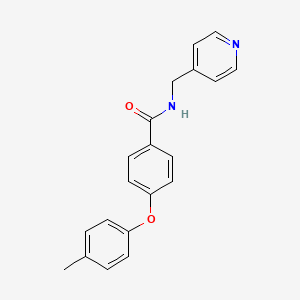

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)

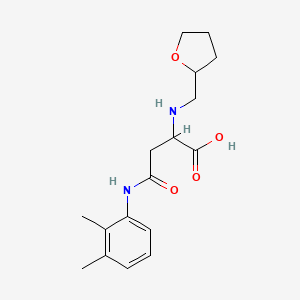

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetohydrazide](/img/structure/B2469803.png)

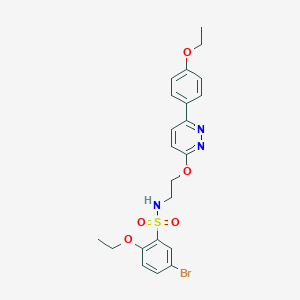

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)